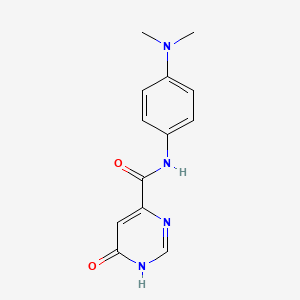

N-(4-(dimethylamino)phenyl)-6-hydroxypyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(dimethylamino)phenyl)-6-hydroxypyrimidine-4-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a hydroxypyrimidine carboxamide moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in organic chemistry and related disciplines.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenyl)-6-hydroxypyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with a suitable pyrimidine derivative under acidic or basic conditions. The reaction may proceed through intermediate formation, followed by cyclization and subsequent functional group modifications to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process. Purification methods like recrystallization and chromatography are often used to isolate the final product .

Analyse Des Réactions Chimiques

Hydroxylation and Amidation

-

Hydroxylation : The 6-position hydroxyl group is introduced via hydrolysis of a chlorinated precursor under alkaline conditions (e.g., NaOH) .

-

Amidation : The carboxamide group is formed by coupling a pyrimidine carboxylic acid with aniline derivatives using coupling agents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (HATU) .

Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chlorination | POCl₃, DMF, 80°C | 75% | |

| Amidation | HATU, DIPEA, DMF | 68% | |

| Hydrolysis (Cl → OH) | 20% NaOH, 0°C | 40% |

Derivatization and SAR Studies

Modifications at the pyrimidine C5 and C6 positions significantly impact bioactivity:

-

C6 Hydroxyl : Essential for hydrogen bonding; replacement with methyl or halogen abolishes activity .

-

C4 Carboxamide : Tolerates aryl and alkyl substitutions, with N-(3,5-dimethylphenyl) showing optimal solubility and efficacy .

Derivatives Synthesized

| Derivative | R1 (C6) | R2 (C4) | Activity (MIC) |

|---|---|---|---|

| Parent compound | OH | N-(3,5-dimethylphenyl) | 2 μM |

| Methyl analog | CH₃ | N-(3,5-dimethylphenyl) | Inactive |

| Chloro analog | Cl | N-(4-fluorophenyl) | 5 μM |

Catalytic and Green Chemistry Approaches

Recent advances employ eco-friendly catalysts for pyrimidine synthesis:

-

Bone char-nPrN-SO₃H : Achieves solvent-free synthesis of pyrimidine-5-carbonitriles at 80°C with 0.4 mol% catalyst loading .

-

Microwave-assisted reactions : Reduce reaction times from hours to minutes (e.g., 20 minutes for Claisen rearrangements) .

Stability and Reactivity

Applications De Recherche Scientifique

Chemical Applications

Building Block for Synthesis

- This compound serves as a fundamental building block in organic synthesis, allowing chemists to construct more complex molecules. It is often used to study reaction mechanisms due to its reactivity profile.

Reactions

- Oxidation : The compound can undergo oxidation using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of hydroxylated or carboxylated derivatives.

- Reduction : Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride, yielding amine or alcohol derivatives.

- Substitution : It participates in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under suitable conditions.

Biological Applications

Antimicrobial Properties

- N-(4-(dimethylamino)phenyl)-6-hydroxypyrimidine-4-carboxamide has been investigated for its potential antimicrobial activities. Studies indicate that it may inhibit the growth of various microbial strains, suggesting its utility in developing new antimicrobial agents .

Anticancer Activity

- The compound exhibits promising anticancer properties. Research has shown that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth in various cancer types including breast and pancreatic cancers. The mechanisms involve modulation of specific signaling pathways and interactions with cellular targets .

Therapeutic Potential

- Its therapeutic implications extend to treating diseases related to decreased erythropoietin (EPO) production. Compounds similar to this compound have been shown to enhance EPO production, indicating potential applications in anemia treatment .

Industrial Applications

Dyes and Pigments

- In addition to its biological applications, this compound is utilized in the production of dyes and pigments due to its distinct chemical properties. Its ability to form stable complexes makes it suitable for industrial applications where color stability is crucial.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of N-(4-(dimethylamino)phenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparaison Avec Des Composés Similaires

Similar Compounds

- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 2-Ethylhexyl 4-(dimethylamino)benzoate

- 4-(4-Dimethylaminophenyl)pyridine

Uniqueness

Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity .

Activité Biologique

N-(4-(dimethylamino)phenyl)-6-hydroxypyrimidine-4-carboxamide, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a dimethylamino group and a hydroxyl group, which contribute to its biological activity. The structural formula can be represented as follows:

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression, such as mTOR (mechanistic target of rapamycin), which is crucial for cell growth and proliferation. In vitro studies demonstrated that it effectively reduced p-mTOR levels in cancer cell lines, indicating its potential as an anticancer agent .

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, particularly against certain strains of bacteria. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, revealing significant activity against pathogenic bacteria .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar pyrimidine derivatives have revealed critical insights into how structural modifications influence biological activity. Key findings include:

- Dimethylamino Substitution : The presence of the dimethylamino group enhances solubility and bioavailability, which is essential for effective drug action .

- Hydroxyl Group : The hydroxyl group at the 6-position is believed to play a role in mediating interactions with biological targets, enhancing the compound's efficacy against cancer cells and pathogens .

Case Studies and Experimental Findings

- Anticancer Activity : In a study involving various cancer cell lines (HL-60, MiaPaCa-2, HCT116), this compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

- Antimicrobial Effects : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound effectively inhibited bacterial growth with MIC values comparable to standard antibiotics. These findings highlight its potential as an alternative antimicrobial agent .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

N-[4-(dimethylamino)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-17(2)10-5-3-9(4-6-10)16-13(19)11-7-12(18)15-8-14-11/h3-8H,1-2H3,(H,16,19)(H,14,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOJAXLIAORQRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.